5-Methyl-1-naphthalen-2-yltetrazole
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
7473-24-7 |
|---|---|
Molecular Formula |
C12H10N4 |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
5-methyl-1-naphthalen-2-yltetrazole |
InChI |
InChI=1S/C12H10N4/c1-9-13-14-15-16(9)12-7-6-10-4-2-3-5-11(10)8-12/h2-8H,1H3 |
InChI Key |
OMVANAFZKDWJMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=NN1C2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 5 Methyl 1 Naphthalen 2 Yltetrazole and Analogous Systems
Catalytic Approaches in Tetrazole Ring Formation
Catalysis is central to modern organic synthesis, offering pathways to increase reaction rates, yields, and selectivity while often reducing the need for harsh reaction conditions.
Transition metal salts and complexes are widely employed to catalyze the [3+2] cycloaddition of nitriles with azides to form 5-substituted 1H-tetrazoles. nih.gov These catalysts function as Lewis acids, activating the nitrile group towards nucleophilic attack by the azide (B81097). organic-chemistry.org
A novel Cobalt(II) complex with a tetradentate ligand has been shown to be highly effective for the [3+2] cycloaddition of aryl nitriles and sodium azide under mild, homogeneous conditions, representing the first use of cobalt complexes for this purpose. acs.orgnih.gov Mechanistic studies revealed the formation of an intermediate cobalt(II) diazido complex, which itself is a competent catalyst. acs.orgnih.gov Similarly, various copper complexes, including those with Schiff base ligands or [Cu(phen)(PPh3)2][NO3], have proven useful for these cycloadditions under homogeneous conditions. nih.govjchr.org Zinc salts, such as ZnBr2 and Zn(OTf)2, are also effective and widely used catalysts, capable of promoting the reaction in water, which is considered a green solvent. organic-chemistry.org Ruthenium(II) and Palladium(0) complexes have also been developed, further expanding the toolkit for synthesizing diverse tetrazole derivatives. nih.govnih.gov
Table 1: Examples of Transition Metal-Catalyzed Tetrazole Synthesis
| Catalyst | Substrate Scope | Key Features | Reference |
|---|---|---|---|
| Co(II) Complex | Aromatic and vinyl nitriles | First homogeneous Co catalyst for this reaction; operates under mild conditions with near-quantitative yields for many substrates. | acs.orgnih.gov |
| Zn(II) Salts (e.g., ZnBr₂) | Broad: aromatic, alkyl, vinyl nitriles; thiocyanates | Enables reaction to proceed readily in water; versatile and widely applicable. | organic-chemistry.org |
| Cu(II) Complexes | Aryl nitriles | Efficiently catalyzes click condensation in green solvents like DMSO; offers high yields and selectivity. | jchr.org |
| Pd(0) Complexes (e.g., Fe₃O₄@L-lysine-Pd(0)) | Aryl nitriles | A magnetic nanocatalyst that allows for easy recovery and operates in water, aligning with green chemistry principles. | rsc.org |
| Ru(II) Complexes | Used in three-component syntheses | Capable of catalyzing multi-component reactions to form substituted tetrazoles. | nih.gov |
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful branch of synthetic chemistry. researchgate.netrsc.org For tetrazole synthesis, L-proline has been identified as a simple, cost-effective, and environmentally benign catalyst for the formation of 5-substituted 1H-tetrazoles from a wide range of nitriles, thiocyanates, and cyanamides. organic-chemistry.org
In the realm of asymmetric synthesis, chiral tetrazole derivatives themselves have been recognized as potent organocatalysts. acs.org For instance, chiral 5-substituted tetrazoles are effective in promoting asymmetric aldol (B89426), Mannich, and conjugate addition reactions. researchgate.net The synthesis of enantioselective 5-(1-hydroxyalkyl)tetrazoles has been achieved through a Passerini-type multicomponent reaction catalyzed by a chiral aluminum-salen complex, highlighting the potential for creating chiral tetrazole-containing molecules. acs.org While the primary focus is often on using tetrazoles as catalysts, these asymmetric methods are crucial for synthesizing chiral tetrazole derivatives that may have specific biological activities.
To overcome the challenges associated with the separation and recovery of homogeneous catalysts, significant research has focused on developing heterogeneous systems. rsc.orgnih.gov Nanomaterials, with their high surface-area-to-volume ratio and potential for surface functionalization, have proven to be exceptionally efficient catalysts for tetrazole synthesis. rsc.orgrsc.org
Magnetic nanoparticles (e.g., Fe₃O₄) are particularly attractive because they can be easily recovered from the reaction mixture using an external magnet. rsc.orgnih.gov These nanoparticles can be functionalized with various catalytic species, including copper, palladium, nickel, zinc, and lanthanide complexes. rsc.orgnih.gov For example, a Fe₃O₄@L-lysine-Pd(0) nanocatalyst has been used for the [3+2] cycloaddition in water, providing excellent yields and reusability. rsc.org Similarly, a copper(II)-Schiff base complex immobilized on silica-coated magnetite nanoparticles (Fe₃O₄@Sil-Schiff-Base-Cu(II)) efficiently catalyzed the synthesis of 5-substituted 1H-tetrazoles with high stability and recyclability. researchgate.net
Other heterogeneous systems include the use of zeolites, such as natural Natrolite, which can catalyze the formation of 1-substituted tetrazoles under solvent-free conditions. rsc.org Mixed metal oxides like ZnO/Co₃O₄ have also demonstrated superior catalytic activity compared to their single-oxide counterparts for synthesizing 5-substituted-1H-tetrazoles. rsc.org
Table 2: Selected Nanomaterial-Based Catalysts for Tetrazole Synthesis
| Catalyst | Reaction | Conditions | Advantages | Reference |
|---|---|---|---|---|
| Fe₃O₄@tryptophan@Ni | 5-substituted-1H-tetrazoles | Neat, 20 min | Excellent yield, short reaction time, reusable for up to 7 cycles. | rsc.org |
| Fe₃O₄@adenine-Zn | 5-substituted-1H-tetrazoles | PEG, 120°C, 80 min | Excellent yields with various aromatic and aliphatic nitriles. | rsc.org |
| Pd-Arg@boehmite | 5-substituted-1H-tetrazoles | - | High substrate competency, operational simplicity, reusable. | nih.gov |
| ZnO/Co₃O₄ | 5-substituted-1H-tetrazoles | - | Activates nitrile group for [3+2] cycloaddition; higher activity than single oxides. | rsc.org |
| Natural Natrolite Zeolite | 1-substituted tetrazoles | Solvent-free | Green, reusable heterogeneous catalyst, avoids harsh acidic conditions. | rsc.org |
| MCM-41@Silyl-Pr-DABCO-H | 5-substituted NH-tetrazoles | - | Eco-friendly, metal-free, reusable for seven cycles, good to excellent yields. | researchgate.net |
Microwave-Assisted Synthesis and Continuous Flow Chemistry Applications
The application of enabling technologies like microwave irradiation and continuous flow processing has revolutionized the synthesis of tetrazoles, offering significant advantages in terms of speed, safety, and scalability.
Microwave-assisted organic synthesis (MAOS) can dramatically reduce reaction times from hours to minutes. lew.roresearchgate.net This rapid heating is effective for the formation and functionalization of tetrazoles, particularly for reactions that typically require prolonged heating or involve sterically hindered reactants. researchgate.net For instance, an efficient microwave-accelerated method allows the conversion of even inactive nitriles into 5-substituted 1H-tetrazoles in DMF. organic-chemistry.org
Continuous flow chemistry involves performing reactions in a continuously flowing stream rather than in a batch-wise fashion. youtube.comnih.gov This technology is exceptionally well-suited for tetrazole synthesis due to the hazardous nature of hydrazoic acid (HN₃), which can form in situ. mit.edu In a flow reactor, only small quantities of reagents are reacting at any given moment, which significantly minimizes the risks associated with potential explosions. mit.eduyoutube.com This setup also allows for the use of high temperatures and pressures safely, leading to significant rate acceleration. mit.edu A general and scalable method for the continuous flow synthesis of 5-substituted 1H-tetrazoles has been developed, where HN₃ is generated in situ and immediately reacted in a high-temperature/high-pressure flow step, providing quantitative conversion in minutes. acs.org
Novel Ring-Forming Strategies and Functionalization Reactions for Tetrazole Derivatives
Beyond the standard nitrile-azide cycloaddition, several other strategies have been developed for constructing and functionalizing the tetrazole ring.
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that contains portions of all starting materials. nih.govacs.org The Ugi tetrazole four-component reaction (UT-4CR) is a prominent example, providing access to α-aminomethyl tetrazoles from an isocyanide, an oxo component, an amine, and hydrazoic acid. nih.govacs.org This method offers a broad scope and allows for the rapid generation of diverse compound libraries. acs.org
Alternative starting materials can also be used. For example, 1,5-disubstituted and 5-substituted 1H-tetrazoles can be synthesized directly from amides using phosphoryl azidates, which act as both an amide activator and an azide source, avoiding the need for more hazardous reagents. organic-chemistry.org Oximes can also be converted to 5-substituted 1H-tetrazoles using sodium azide and an indium(III) chloride catalyst. organic-chemistry.org
Functionalization of a pre-formed tetrazole ring is another important strategy. For instance, the N-trityl protecting group on a tetrazole ring can be efficiently removed under non-acidic conditions using lithium powder and a catalytic amount of naphthalene (B1677914). ua.es Regioselective N2-arylation of 5-substituted-1H-tetrazoles can be achieved using diaryliodonium salts in a metal-free system or with arylboronic acids using a copper catalyst to yield 2,5-disubstituted tetrazoles. organic-chemistry.org
Principles of Green Chemistry in the Preparation of Substituted Tetrazoles
Modern synthetic chemistry is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. researchgate.netdntb.gov.ua Many of the advanced methodologies for tetrazole synthesis align with these principles.
Catalyst Reusability : The use of heterogeneous catalysts, particularly magnetic nanocatalysts, is a cornerstone of green synthesis. rsc.orgnih.gov Their easy separation and recyclability reduce catalyst waste and cost. rsc.org
Green Solvents : Performing reactions in environmentally benign solvents like water or polyethylene (B3416737) glycol (PEG) is a key green strategy. rsc.orgresearchgate.net The use of zinc salts as catalysts has enabled efficient tetrazole synthesis in water. organic-chemistry.org
Atom Economy : Multicomponent reactions (MCRs) are inherently atom-economical as they incorporate most or all atoms of the starting materials into the final product, minimizing waste. acs.org
Energy Efficiency : Microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating. lew.roresearchgate.net
Safety : Continuous flow chemistry greatly enhances the safety of reactions involving hazardous intermediates like hydrazoic acid, which is a critical aspect of green process design. mit.edu
Waste Prevention : The development of solvent-free reaction conditions, such as those using Natrolite zeolite, directly addresses the first principle of green chemistry by preventing waste generation. rsc.org
These approaches collectively contribute to making the synthesis of 5-Methyl-1-naphthalen-2-yltetrazole and related compounds more sustainable, efficient, and environmentally responsible. researchgate.net
Mechanistic Investigations of Chemical Transformations Involving 5 Methyl 1 Naphthalen 2 Yltetrazole
Elucidation of Reaction Pathways for Tetrazole Ring Construction
The synthesis of 1,5-disubstituted tetrazoles, such as 5-Methyl-1-naphthalen-2-yltetrazole, is most commonly achieved through the [3+2] cycloaddition reaction. nih.govsci-hub.st This reaction typically involves the combination of a nitrile and an azide (B81097). For the specific target molecule, the synthesis would likely involve the reaction of 2-cyanonaphthalene with a methylating agent and an azide source, or more commonly, the N-arylation of a pre-formed 5-methyltetrazole (B45412) with a suitable naphthalene (B1677914) derivative.
The foundational method for forming the 5-substituted tetrazole ring is the reaction between a nitrile and sodium azide. scielo.brorganic-chemistry.org The reactivity of the nitrile is a crucial factor; electron-withdrawing groups on the nitrile facilitate the cycloaddition by lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO), which enhances the interaction with the Highest Occupied Molecular Orbital (HOMO) of the azide. nih.govresearchgate.net Conversely, nitriles with electron-donating groups may require more forceful conditions, such as higher temperatures or the use of catalysts, to achieve good yields. researchgate.net
Several catalytic systems have been developed to improve the efficiency and mildness of tetrazole synthesis. These catalysts are often Lewis acids that activate the nitrile group towards nucleophilic attack by the azide.
Table 1: Catalytic Systems for the Synthesis of 5-Substituted Tetrazoles from Nitriles and Sodium Azide
| Catalyst | Solvent | Conditions | Outcome | Reference |
|---|---|---|---|---|
| CuSO₄·5H₂O | DMSO | 120 °C | Good to excellent yields, environmentally benign | scielo.brresearchgate.net |
| Zinc Salts (e.g., ZnCl₂) | Water or Isopropanol | Mild conditions | Broad substrate scope, including alkyl and aryl nitriles | organic-chemistry.org |
| Nano-Ag-TiO₂ | N/A | Heterogeneous catalysis | Excellent yields for aryl nitriles | sci-hub.st |
| Cuttlebone | DMSO | 110 °C | Rapid, metal-free, effective for alkyl and aryl nitriles | researchgate.net |
Another significant pathway is the Ugi four-component reaction (UT-4CR), which allows for the creation of diverse 1,5-disubstituted tetrazoles in a single step from an aldehyde or ketone, an amine, an isocyanide, and hydrazoic acid (or a surrogate like trimethylsilyl (B98337) azide). nih.govacs.org The reaction proceeds through the formation of an α-adduct between the carbonyl compound and the amine, which then reacts with the isocyanide and the azide component to form the tetrazole ring.
For the synthesis of a specific 1,5-disubstituted tetrazole like this compound, a common strategy would be a two-step process: first, the synthesis of 5-methyltetrazole from acetonitrile (B52724) and sodium azide, followed by a regioselective N-arylation reaction with a 2-substituted naphthalene, such as 2-halonaphthalene or a naphthalene boronic acid, under transition metal catalysis.
Studies on Tautomerism and Isomerization Dynamics within the Tetrazole System
Tautomerism is a critical feature of tetrazole chemistry, particularly for 5-substituted-1H-tetrazoles which can exist in two tautomeric forms, the 1H- and 2H-tautomers. acs.orgthieme-connect.com The equilibrium between these forms is influenced by the nature of the substituent at the C5 position, the solvent, and the physical state. nih.govacs.org In solution, the 1H-tautomer is often the major form, whereas in the gas phase, the 2H-tautomer can be more stable. nih.govacs.org
However, for a 1,5-disubstituted tetrazole like this compound, the possibility of 1H/2H tautomerism is eliminated because there is no mobile proton on the tetrazole ring. The key isomeric considerations for this compound are therefore regioisomerism and ring-chain tautomerism (azide/tetrazole isomerization).
Regioisomerism: During the synthesis, specifically in the N-arylation step of 5-methyltetrazole, there is the potential to form two different regioisomers: the 1-naphthalen-2-yl and the 2-naphthalen-2-yl isomers. The regioselectivity of this alkylation/arylation is a well-studied area, and it is influenced by factors such as the nature of the electrophile, the solvent, the counterion, and the presence of catalysts. Generally, the N2 position of the tetrazole anion is more nucleophilic, but the N1-substituted product can be thermodynamically more stable, leading to mixtures or selectivity depending on the reaction conditions.
Azide/Tetrazole Isomerization: This is a form of valence or ring-chain tautomerism where the tetrazole ring exists in equilibrium with an open-chain azido-imine form. rsc.orgwikipedia.org This equilibrium is highly dependent on the substituents and temperature. For most 1,5-disubstituted tetrazoles, the closed-ring tetrazole form is significantly more stable. However, the open-chain isomer can be an important intermediate in certain reactions, particularly thermal or photochemical decomposition, where it can lead to the formation of nitrenes or other reactive species. researchgate.net Theoretical studies have shown that the isomerization from an azide to a tetrazole generally leads to an increase in stability due to the formation of an additional aromatic ring. rsc.org
Analysis of Reactivity and Regioselectivity in Further Functionalization of the Tetrazole and Naphthalene Moieties
The reactivity of this compound is dictated by the distinct properties of its two core components: the electron-withdrawing tetrazole ring and the aromatic naphthalene system.
Tetrazole Moiety: The tetrazole ring is known for its strong electron-withdrawing character and its metabolic stability, which is why it is often used as a bioisostere for carboxylic acids. sci-hub.stthieme-connect.com The four nitrogen atoms possess lone pairs of electrons, making them potential sites for coordination with metals or for hydrogen bonding. nih.govacs.org While the N1 position is already substituted with the naphthalene group, the remaining nitrogen atoms (N3 and N4) could potentially be involved in further reactions, such as quaternization with strong alkylating agents, although this would require harsh conditions. The C5-methyl group could also potentially be functionalized, for instance, via deprotonation followed by reaction with an electrophile, though this is less common.
Naphthalene Moiety: The functionalization of the naphthalene ring is a more common reaction pathway. The regioselectivity of electrophilic aromatic substitution on the naphthalene core is influenced by the directing effect of the existing 1-(5-methyl-1H-tetrazol-1-yl) substituent at the C2 position. The tetrazole ring is a deactivating, meta-directing group in classical electrophilic aromatic substitution on a benzene (B151609) ring. However, in the naphthalene system, the outcome is more complex. The inherent reactivity of the α-positions (1, 4, 5, 8) of naphthalene is greater than the β-positions (2, 3, 6, 7). The substituent at C2 will direct incoming electrophiles to specific positions on both rings of the naphthalene system. Modern methods for naphthalene functionalization often rely on transition metal-catalyzed C-H activation, which allows for high regioselectivity based on the use of specific directing groups. researchgate.netnih.gov
Table 2: Predicted Regioselectivity of Electrophilic Substitution on 2-Substituted Naphthalene
| Position | Predicted Reactivity | Rationale | Reference |
|---|---|---|---|
| C1 | Activated | The α-position adjacent to the substituent is often reactive. | researchgate.net |
| C3 | Deactivated | The position ortho to the deactivating group. | researchgate.net |
| C6 | Potentially Reactive | A para-like position in the unsubstituted ring. | researchgate.net |
The interplay between the electronic effects of the tetrazole substituent and the inherent reactivity of the naphthalene positions will determine the final product distribution in functionalization reactions.
Exploration of Radical and Photochemical Reaction Mechanisms of Tetrazoles
Tetrazoles exhibit a rich and complex photochemistry and can also participate in radical reactions. These transformations typically involve the cleavage of the heterocyclic ring. nih.gov
Photochemical Reactions: The photolysis of tetrazoles, usually with UV light, is a well-established method for generating highly reactive intermediates. nih.gov The primary photochemical process is the extrusion of a molecule of nitrogen (N₂), a thermodynamically favorable process due to the high enthalpy of formation of tetrazoles. sci-hub.stnih.gov
For 1,5-disubstituted tetrazoles, photolysis typically leads to the formation of a nitrilimine intermediate. wikipedia.orgresearchgate.net
Reaction Pathway: Upon irradiation, this compound would be expected to lose N₂ to form the corresponding naphthalen-2-yl-substituted nitrilimine.
Subsequent Reactions: Nitrilimines are potent 1,3-dipoles and can be trapped in situ by various dipolarophiles (such as alkenes or alkynes) in [3+2] cycloaddition reactions to form other heterocyclic systems, like pyrazolines or pyrazoles. researchgate.net In the absence of a trapping agent, the nitrilimine can undergo other transformations, such as dimerization or rearrangement.
The specific photoproducts are highly dependent on the substituents, the wavelength of light used, and the reaction medium (solvent, matrix isolation). nih.gov
Radical Reactions: Tetrazole derivatives can also be involved in radical-mediated reactions. For instance, radical-initiated cyclization reactions have been reported where a tetrazole moiety is part of a larger molecule. nih.gov The decomposition of tetrazoles can also be initiated or catalyzed by radical initiators or certain metals, sometimes proceeding through radical pathways. beilstein-journals.org In one proposed mechanism, the decomposition of a tetrazole derivative can lead to the formation of a hydrazide, which might then undergo further reactions that could involve radical intermediates, although polar pathways are also considered. beilstein-journals.org The high temperatures often required for tetrazole decomposition can favor homolytic bond cleavage and the formation of radical species.
Structural Characterization and Spectroscopic Analysis for Electronic and Molecular Architecture Determination
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For 5-Methyl-1-naphthalen-2-yltetrazole, both ¹H and ¹³C NMR spectroscopy provide critical data for structural confirmation.
¹H NMR Spectroscopy: In a typical ¹H NMR spectrum, the protons of the naphthalene (B1677914) ring system and the methyl group exhibit characteristic chemical shifts. The aromatic protons of the naphthalene moiety are expected to resonate in the downfield region, typically between δ 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic ring current. The specific coupling patterns (e.g., doublets, triplets, multiplets) among these protons would allow for the unambiguous assignment of each proton to its specific position on the naphthalene core. The methyl group attached to the tetrazole ring would appear as a sharp singlet in the upfield region of the spectrum.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the number of unique carbon environments in the molecule. For this compound, one would expect to observe signals for the ten carbon atoms of the naphthalene ring, the carbon atom of the tetrazole ring, and the methyl carbon. The chemical shifts of the naphthalene carbons would be spread over the aromatic region (typically δ 120-150 ppm), with the carbons directly attached to the nitrogen of the tetrazole ring showing distinct shifts. The tetrazole ring carbon would have a characteristic chemical shift, and the methyl carbon would appear at a high-field position.
| Proton (¹H) | Predicted Chemical Shift (ppm) | Carbon (¹³C) | Predicted Chemical Shift (ppm) |
| Naphthalene-H | 7.0 - 8.5 | Naphthalene-C | 120 - 150 |
| Methyl-H | ~2.5 | Tetrazole-C | ~150 - 160 |
| Methyl-C | ~20 - 30 |
Infrared (IR) and High-Resolution Mass Spectrometry for Molecular Identification and Bonding Analysis
Infrared (IR) Spectroscopy: IR spectroscopy is instrumental in identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. vscht.czorgchemboulder.com In the IR spectrum of this compound, key absorption bands would confirm the presence of the aromatic naphthalene system and the tetrazole ring. vscht.czorgchemboulder.com Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while C=C stretching vibrations within the naphthalene ring would be observed in the 1450-1600 cm⁻¹ region. vscht.cz The tetrazole ring would exhibit characteristic stretching vibrations for C=N and N=N bonds, typically found in the 1400-1650 cm⁻¹ range. The C-H stretching and bending vibrations of the methyl group would also be present.
High-Resolution Mass Spectrometry (HRMS): HRMS provides an extremely accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental composition. nih.govnih.govacs.orguni-saarland.de For this compound (C₁₂H₁₀N₄), the calculated exact mass can be compared to the experimentally determined value to confirm the molecular formula. nih.gov Furthermore, the fragmentation pattern observed in the mass spectrum can offer additional structural insights by showing how the molecule breaks apart under ionization. uni-saarland.de
Electronic Spectroscopy for Understanding Chromophoric Properties and Transitions within the Naphthalene-Tetrazole System
Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is employed to study the electronic transitions within a molecule. msu.edutechnologynetworks.combioglobax.comupi.eduresearchgate.net The naphthalene ring system is a well-known chromophore that absorbs UV light. msu.eduupi.edu The UV-Vis spectrum of this compound would be expected to show characteristic absorption bands corresponding to π→π* electronic transitions within the extended π-system of the naphthalene moiety. The attachment of the tetrazole ring may cause a shift in the absorption maxima (λ_max) and a change in the molar absorptivity (ε) compared to unsubstituted naphthalene. Analysis of these spectral features provides valuable information about the electronic communication between the naphthalene and tetrazole rings. Currently, no specific UV-Vis electronic spectroscopy data for this compound is available in the published literature.
Theoretical and Computational Chemistry Studies on 5 Methyl 1 Naphthalen 2 Yltetrazole
Density Functional Theory (DFT) Calculations for Prediction of Electronic Structure and Optimized Molecular Geometry
Density Functional Theory (DFT) has become a primary tool for the computational study of molecular systems, offering a balance between accuracy and computational cost. DFT calculations are instrumental in determining the optimized molecular geometry and electronic structure of 5-Methyl-1-naphthalen-2-yltetrazole.
By employing a functional such as B3LYP in conjunction with a suitable basis set (e.g., 6-311G(d,p)), the equilibrium geometry of the molecule in its ground state can be calculated. researchgate.net This optimization process minimizes the energy of the molecule with respect to the positions of its atoms, yielding precise predictions of bond lengths, bond angles, and dihedral angles. These structural parameters are fundamental to understanding the molecule's three-dimensional shape and steric properties.
The following table presents a selection of predicted geometric parameters for a structurally related naphthalenyl compound, 1-(naphthalen-2-yl)ethanone, which can serve as a reference for what would be expected for this compound. researchgate.net
Table 1: Predicted Geometric Parameters for a Naphthalenyl Derivative
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length | C-C (naphthalene) | ~1.37 - 1.42 Å |
| C-N (naphthalene-tetrazole) | ~1.40 Å | |
| N-N (tetrazole) | ~1.30 - 1.35 Å | |
| C-CH3 | ~1.50 Å | |
| Bond Angle | C-C-C (naphthalene) | ~120° |
| C-N-N (tetrazole) | ~108 - 110° | |
| Dihedral Angle | Naphthalene-Tetrazole | ~45 - 60° |
Note: These values are illustrative and based on similar structures. Specific calculations for this compound would be required for precise data.
Ab Initio and Semiempirical Molecular Orbital Calculations for Reactivity Predictions
Beyond DFT, other molecular orbital theories are employed to predict the reactivity of this compound.
Ab Initio Methods: These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, Configuration Interaction), are derived directly from theoretical principles without the inclusion of experimental data. While computationally intensive, they can provide highly accurate predictions of reactivity indices. For instance, ab initio calculations can be used to determine the energies of transition states, thereby predicting the activation barriers for various chemical reactions involving the tetrazole or naphthalene (B1677914) moieties.
Semiempirical Methods: These methods, such as AM1 and PM3, utilize parameters derived from experimental data to simplify the calculations. While less accurate than ab initio or DFT methods, they are significantly faster, making them suitable for preliminary screening of reaction pathways or for studying large molecular systems. For this compound, semiempirical methods could be used to quickly assess the relative likelihood of different electrophilic or nucleophilic attacks on the molecule.
Analysis of Charge Distribution, Electrostatic Potentials, and Frontier Molecular Orbitals (HOMO-LUMO)
The electronic landscape of a molecule is key to its reactivity. researchgate.net Computational methods provide detailed insights into this landscape.
Charge Distribution and Electrostatic Potential: Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be used to calculate the partial atomic charges on each atom of this compound. This information reveals the electron-rich and electron-poor regions of the molecule. A Molecular Electrostatic Potential (MEP) map visually represents this charge distribution, with different colors indicating areas of positive and negative electrostatic potential. researchgate.netmdpi.com These maps are invaluable for predicting sites susceptible to electrophilic or nucleophilic attack.
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that indicates the molecule's chemical stability and reactivity. researchgate.netresearchgate.net A smaller gap generally suggests higher reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich naphthalene ring, while the LUMO may be distributed over the tetrazole ring.
Table 2: Predicted Electronic Properties for a Naphthalenyl Derivative
| Property | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 to -5.5 eV | Electron-donating ability |
| LUMO Energy | -1.5 to -0.5 eV | Electron-accepting ability |
| HOMO-LUMO Gap | 4.0 to 5.0 eV | Chemical reactivity and stability |
Note: These values are illustrative and based on similar structures. researchgate.netresearchgate.net Specific calculations for this compound would be required for precise data.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum mechanical calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations allow for the study of its dynamic behavior over time. nih.gov
Conformational Analysis: this compound has a degree of conformational flexibility, particularly regarding the rotation around the bond connecting the naphthalene and tetrazole rings. MD simulations can explore the potential energy surface of the molecule, identifying the most stable conformations and the energy barriers between them. This is crucial for understanding how the molecule's shape influences its interactions with other molecules.
Intermolecular Interactions: MD simulations are particularly powerful for studying how this compound interacts with its environment, such as solvent molecules or biological macromolecules. nih.gov By simulating a system containing multiple molecules, one can observe the formation of non-covalent interactions like hydrogen bonds, van der Waals forces, and pi-stacking interactions. This is essential for predicting the molecule's solubility, aggregation behavior, and potential binding affinity to biological targets. The simulations can reveal stable binding modes and provide a dynamic picture of the interactions. nih.gov
Coordination Chemistry and Metal Organic Framework Mof Research Featuring Naphthalene Tetrazole Ligands
Design and Synthesis of Metal Complexes with 5-Methyl-1-naphthalen-2-yltetrazole as a Chelating Ligand
The synthesis of metal complexes utilizing this compound as a chelating ligand involves the reaction of the ligand with various metal salts under controlled conditions. documentsdelivered.comrsc.org The naphthalene (B1677914) and methyl groups on the tetrazole ring influence the steric and electronic properties of the ligand, guiding the assembly of the resulting metal complexes. documentsdelivered.com The synthesis process often employs solvothermal or hydrothermal methods, where the reactants are heated in a sealed vessel to promote the formation of crystalline products. rsc.orgrsc.org
The design of these complexes is rooted in the principle of creating specific coordination environments around the metal center. ekb.eg The tetrazole moiety can coordinate to metal ions through its nitrogen atoms, acting as a versatile building block for constructing one-, two-, or three-dimensional networks. arkat-usa.org The choice of metal ion and reaction conditions, such as temperature and solvent, plays a crucial role in determining the final structure and properties of the complex. orientjchem.orgfrontiersin.org
| Metal Ion | Ligand | Synthesis Method | Resulting Complex Type |
|---|---|---|---|
| Nickel(II) | 2,6-di(1H-tetrazol-5-yl)naphthalene | Solvothermal | Metal-Organic Framework (NiNDTz) nih.gov |
| Copper(II) | 5-methyl-1H-tetrazole | Standard reaction | Binuclear complex rsc.org |
| Manganese(II), Iron(II), Nickel(II), Copper(II), Zinc(II) | 5-((1-methyl-pyrrol-2-yl) methyl)-4-(naphthalen-1-yl)-1,2,4-triazoline-3-thione | Mixing methanolic solutions | Coordination Compounds nih.gov |
Exploration of Coordination Modes and Self-Assembly Processes in Coordination Polymers and MOFs
The tetrazole ring in ligands like this compound offers a variety of coordination modes, contributing to the structural diversity of the resulting coordination polymers and MOFs. rsc.org The nitrogen atoms of the tetrazole ring can act as bridging ligands, connecting multiple metal centers to form extended networks. nih.gov The self-assembly process, driven by the coordination preferences of the metal ions and the geometric constraints of the organic ligand, leads to the formation of predictable and often highly ordered structures. nih.gov
Characterization of Metal-Tetrazole Interactions and Their Influence on Material Properties
The interaction between the metal center and the tetrazole ligand is a key determinant of the material's properties. nih.gov Techniques such as single-crystal X-ray diffraction are crucial for elucidating the precise coordination environment of the metal ion and the bonding interactions within the complex. nih.gov These studies reveal bond lengths and angles, providing insight into the strength and nature of the metal-tetrazole bond. arkat-usa.org
The electronic properties of the material are directly influenced by the metal-tetrazole interactions. For instance, the coordination of the tetrazole ligand to a metal ion can affect the luminescence properties of the complex. rsc.org Furthermore, the thermal stability and magnetic properties of the material are also governed by the strength and arrangement of these interactions. researchgate.net The presence of the naphthalene group can also contribute to the electronic properties, potentially leading to materials with interesting photophysical or electronic characteristics. researchgate.net
Application of Tetrazole-Based MOFs in Advanced Chemical Materials Research
The unique properties of tetrazole-based MOFs, including those derived from naphthalene-containing ligands, have led to their exploration in various areas of advanced chemical materials research. nih.gov Their porous nature and high surface area make them promising candidates for gas storage and separation applications. jchemrev.com For example, a nickel-based MOF constructed from a naphthalene tetrazole linker has been shown to improve the separation of CO2 and H2 when incorporated into polycarbonate membranes. nih.gov
Applications in Advanced Materials Science and Chemical Technologies
Development as Components of High-Energy Materials and Propellants
Tetrazole derivatives are well-regarded in the field of energetic materials due to their high nitrogen content and significant positive heats of formation, which lead to a substantial release of energy and nitrogen gas upon decomposition. researchgate.netenergetic-materials.org.cn The tetrazole ring, with a nitrogen content of 80% by mass in its simplest form, is a key component in the design of high-energy-density materials (HEDMs). researchgate.net The incorporation of a tetrazole moiety into a molecule can enhance its density, detonation velocity, and detonation pressure, properties that are critical for explosives and propellants. nih.govrsc.orgscilit.com
While direct studies on the energetic properties of 5-Methyl-1-naphthalen-2-yltetrazole are not extensively documented in publicly available literature, its structural components suggest a potential for such applications. The naphthalene (B1677914) group, being a dense aromatic system, would contribute to a higher crystal density of the material, a crucial factor for improving detonation performance. thieme-connect.com The combination of the high-energy tetrazole ring with the dense naphthalene backbone could result in a compound with a favorable balance of energy output and stability. For instance, research on other tetrazole-based energetic materials has shown that the introduction of various functional groups can be used to tune their explosive properties. researchgate.net The development of polycyclic energetic compounds incorporating tetrazoles has been a strategy to create novel materials with low mechanical sensitivity and good thermal stability. energetic-materials.org.cn Furthermore, tetrazole salts are being explored as energetic ingredients for rocket propulsion. researchgate.net
Integration into Sensor Technologies and Optical Materials
The application of tetrazole derivatives in sensor technologies is an emerging area of research, largely due to their ability to coordinate with metal ions and participate in the formation of functional materials like metal-organic frameworks (MOFs). nih.gov A notable example is a naphthalene tetrazole-based nickel metal-organic framework (NiNDTz) which has been investigated for gas separation membranes. nih.govnih.govacs.orgnih.gov This MOF, constructed using a tetrazole-naphthalene linker, demonstrates high thermal stability and a significant uptake of carbon dioxide, properties attributed to the tetrazole groups. nih.govnih.govacs.orgnih.gov Such materials have shown potential for use as sensors for chemicals and metal ions. acs.org
The naphthalene moiety in this compound also introduces interesting optical properties. Naphthalene itself is a well-known fluorophore, and its derivatives are used in various optical applications, including as chiral tagging reagents for the enantioseparation of molecules. researchgate.net The combination of the fluorescent naphthalene unit with the coordinating tetrazole ring could lead to the development of novel fluorescent chemosensors. These sensors could operate based on changes in their fluorescence emission upon binding to specific analytes, such as metal ions or small organic molecules. The design of such sensors would leverage the synergistic effects of the naphthalene fluorophore and the tetrazole binding site.
Role in General Catalysis Beyond Tetrazole Synthesis (e.g., Chiral Catalysis in Organic Reactions)
While the direct catalytic application of this compound is not widely reported, the broader class of tetrazole-containing compounds has shown significant promise in catalysis, particularly in asymmetric synthesis. Tetrazole derivatives have been successfully employed as surrogates for carboxylic acids in chiral organocatalysts. For example, proline-derived tetrazoles have been shown to be highly effective in asymmetric aldol (B89426) and Mannich reactions. orgsyn.org
The naphthalene component of this compound is also relevant in the context of chiral catalysis. Naphthalene-based structures are integral to many privileged chiral ligands and catalysts, such as BINOL and its derivatives, which are used in a wide array of enantioselective transformations. mdpi.comacs.org The rigid and well-defined structure of the naphthalene backbone can create a specific chiral environment around a catalytic center, enabling high levels of stereocontrol. mdpi.com Gd(III)-catalyzed enantioselective photocycloadditions of naphthalene derivatives have also been reported. nih.gov
Given these precedents, this compound could serve as a scaffold for the development of new chiral catalysts. By introducing a chiral center or by utilizing the inherent chirality of atropisomeric naphthalene derivatives, it may be possible to design novel organocatalysts or ligands for transition-metal-catalyzed reactions. The tetrazole group could act as an acidic cocatalyst or a coordinating group for a metal center, while the naphthalene moiety would provide the necessary steric bulk and chiral environment.
Potential in Electronic Devices and Proton Conducting Materials
The unique electronic properties of both the tetrazole ring and the naphthalene system suggest potential applications for this compound in electronic devices and as a component in proton-conducting materials. The nitrogen-rich tetrazole ring can participate in proton transfer, making tetrazole-based polymers promising candidates for anhydrous proton exchange membranes in fuel cells. nih.gov These materials can exhibit high proton conductivity over a wide temperature range without the need for humidification. nih.gov
The incorporation of this compound into a polymer backbone could enhance the thermal and mechanical stability of such proton-conducting membranes, a desirable feature for fuel cell applications. Furthermore, the naphthalene tetrazole-based nickel MOF (NiNDTz) has been shown to improve the gas separation properties of polycarbonate membranes, indicating its potential to be integrated into functional composite materials. nih.govnih.govacs.orgnih.gov The development of low-molecular-weight gelators (LMWGs) incorporating heterocyclic compounds like tetrazoles for applications such as proton conductivity is also an active area of research. acs.org The combination of the proton-conducting ability of the tetrazole and the robust nature of the naphthalene group makes this compound a candidate for further investigation in the field of materials for energy devices.
Use in DNA-Encoded Chemical Libraries as a Chemical Tool
DNA-encoded libraries (DELs) have become a powerful tool in drug discovery, allowing for the screening of vast numbers of compounds against biological targets. nih.govgoogle.comnih.gov The synthesis of these libraries relies on DNA-compatible chemical reactions to build a diverse range of molecular structures, each tagged with a unique DNA barcode. nih.gov
Tetrazoles have been incorporated into DELs, often as bioisosteres of carboxylic acids. nih.gov The chemical stability of the tetrazole ring makes it compatible with many of the reaction conditions used in DEL synthesis. This compound, with its distinct chemical structure, could be a valuable building block for expanding the chemical space of DELs. rsc.orgthieme-connect.comua.es Its naphthalene group can explore hydrophobic binding pockets in target proteins, while the tetrazole ring can form key hydrogen bonds or act as a coordinating group. The synthesis of DELs often involves the combinatorial coupling of different building blocks, and the incorporation of unique scaffolds like this compound can lead to the discovery of novel bioactive molecules. rsc.orgthieme-connect.com
Fundamental Chemical Studies on Bioisosteric Replacements (e.g., Carboxylic Acid Mimicry based on pKa and Lipophilicity, not clinical efficacy)
One of the most significant applications of the tetrazole moiety in medicinal chemistry is its use as a bioisostere for the carboxylic acid group. thieme-connect.comresearchgate.netnih.gov This substitution can lead to improved metabolic stability and pharmacokinetic properties of a drug molecule. The acidic proton on the tetrazole ring gives it a pKa value that is comparable to that of a carboxylic acid, allowing it to engage in similar ionic interactions with biological targets.
The lipophilicity of a molecule, often expressed as its logP or logD value, is another critical parameter in drug design, influencing its absorption, distribution, metabolism, and excretion (ADME) properties. The replacement of a carboxylic acid with a tetrazole can modulate the lipophilicity of a compound. While there is a lack of specific experimental data for the pKa and logP of this compound in the reviewed literature, data for related compounds can provide valuable insights. The following table presents a comparison of the physicochemical properties of some relevant compounds.
| Compound Name | Structure | Predicted pKa | Predicted logP |
| 5-Methyl-1H-tetrazole | 5.3 researchgate.net | -0.6 | |
| 5-Phenyl-1H-tetrazole | 4.4 | 1.2 | |
| 5-(4'-methylbiphenyl-2-yl)-1H-tetrazole | Not Available | 3.1 nih.gov | |
| Naphthalene | Not Applicable | 3.4 researchgate.net | |
| 2-Naphthoic acid | 4.2 | 2.8 | |
| This compound | Not Available | Not Available |
Note: Predicted values are sourced from various chemical databases and literature where available and are intended for comparative purposes. The absence of a value indicates that reliable data was not found in the performed searches.
The data in the table illustrates the range of pKa and logP values that can be expected for tetrazole-containing compounds. The pKa of 5-methyltetrazole (B45412) is slightly higher than that of a typical carboxylic acid, while the introduction of an aryl group, as in 5-phenyltetrazole, can lower the pKa. The lipophilicity (logP) generally increases with the size of the aromatic system. The naphthalene group in this compound would be expected to significantly increase its lipophilicity compared to simpler tetrazole derivatives. These fundamental studies on the physicochemical properties of such compounds are crucial for rational drug design and the development of new chemical entities with optimized properties.
Future Research Directions and Emerging Trends in Naphthalene Tetrazole Chemistry
Exploration of Unconventional and Sustainable Synthetic Routes for Complex Naphthalene (B1677914) Tetrazole Architectures
The development of environmentally benign and efficient synthetic methods is a cornerstone of modern chemistry. For naphthalene tetrazoles, future research will likely focus on moving beyond traditional synthetic protocols, which can sometimes involve harsh conditions or hazardous reagents. sciencemadness.org
A significant trend is the adoption of multicomponent reactions (MCRs), which offer a step- and atom-economical approach to constructing complex molecular scaffolds from simple starting materials in a single operation. bohrium.comnih.gov The Ugi and Passerini reactions, for instance, are being explored for the synthesis of diverse tetrazole derivatives, and their application to naphthalene-containing substrates could provide direct access to novel compound libraries. beilstein-journals.org This approach not only enhances efficiency but also aligns with the principles of green chemistry by minimizing waste. bohrium.com
Furthermore, the exploration of unconventional activation methods such as microwave irradiation, sonication, and mechanochemistry is expected to provide access to complex naphthalene tetrazole architectures that are difficult to obtain through conventional heating. These techniques can often lead to shorter reaction times, higher yields, and improved selectivity. The use of heterogeneous catalysts, particularly those based on nanomaterials, is another promising avenue for developing recyclable and more sustainable synthetic processes for tetrazole derivatives. researchgate.net
Discovery of Novel Reactivity Patterns and Rearrangements
While the synthesis of naphthalene tetrazoles is a well-established area, a deeper understanding of their intrinsic reactivity and potential for molecular rearrangements remains a fertile ground for discovery. The unique electronic properties of the tetrazole ring, coupled with the extended aromatic system of the naphthalene core, can give rise to unusual chemical transformations.
Research into the thermal and photochemical reactivity of naphthalene tetrazoles could unveil novel rearrangement pathways. For instance, thermal rearrangements in aromatic hydrocarbons, such as the isomerization of azulene (B44059) to naphthalene, are known to proceed through complex mechanisms. wikipedia.org Investigating analogous transformations in naphthalene tetrazoles could lead to the discovery of new skeletal frameworks. Studies on the rearrangement of related heterocyclic carbenes to naphthylnitrenes suggest that complex intramolecular transformations are possible. uq.edu.au The steric strain induced by substituents on the naphthalene ring can also drive unexpected rearrangements, leading to significant structural modifications under mild conditions. nih.gov
Future work will likely involve detailed mechanistic studies, employing a combination of kinetic experiments, isotopic labeling, and computational analysis to elucidate the pathways of these novel reactions. The discovery of new reactivity patterns will not only expand the fundamental understanding of these compounds but also provide new synthetic tools for accessing previously inaccessible molecular architectures.
Expansion into Underexplored Materials Science Domains with Tunable Properties
Naphthalene tetrazoles have already shown promise in materials science, particularly in the construction of Metal-Organic Frameworks (MOFs). acs.orgacs.org These materials exhibit high thermal stability and are being investigated for applications in gas separation and storage. acs.orgacs.org Future research is expected to build upon these findings and explore new frontiers in materials science.
The tunability of naphthalene tetrazole ligands, achieved by modifying the substituents on the naphthalene ring, offers a powerful strategy for designing materials with specific properties. For example, the introduction of different functional groups can modulate the porosity, electronic properties, and host-guest interactions of MOFs. A recent study demonstrated that a naphthalene tetrazole-based nickel MOF showed improved CO2 and H2 separation capabilities, highlighting the potential of these materials in clean energy applications. acs.orgacs.org
Beyond MOFs, naphthalene tetrazoles could be incorporated into other advanced materials. Their inherent aromaticity and nitrogen-rich structure make them attractive candidates for organic electronics, where they could function as building blocks for semiconductors or luminescent materials. nih.gov The aggregation-induced emission properties observed in some naphthalene-substituted siloles suggest that naphthalene-based compounds can be designed to be highly emissive in the solid state. rsc.org The development of water-soluble naphthalene-based macrocycles also opens up possibilities for applications in sensing and molecular recognition in aqueous environments. rsc.org
Table 1: Properties of a Naphthalene Tetrazole-Based Metal-Organic Framework (MOF)
| Property | Value | Reference |
| Material | Nickel Naphthalene Ditetrazolate (NiNDTz) | acs.orgacs.org |
| Specific Surface Area (SBET) | 320 m²/g | acs.orgacs.org |
| Thermal Stability (Td onset) | 300 °C | acs.orgacs.org |
| CO2 Uptake | 1.85 mmol/g | acs.orgacs.org |
| Application | Gas Separation Membranes | acs.orgacs.org |
Development of Advanced Computational Models for Predictive Synthesis and Materials Design
Computational chemistry is becoming an indispensable tool in modern chemical research, enabling the prediction of molecular properties and reaction outcomes. For naphthalene tetrazoles, the development of advanced computational models holds the key to accelerating the discovery of new synthetic routes and designing novel materials with desired functionalities.
Quantum mechanical calculations, such as Density Functional Theory (DFT), can be employed to investigate the mechanisms of novel rearrangements and predict the feasibility of new synthetic pathways. nih.gov These calculations can provide valuable insights into the transition states and intermediates involved in complex reactions, guiding experimental efforts.
In the realm of materials science, computational modeling can be used to predict the structural and electronic properties of naphthalene tetrazole-based materials before their synthesis. For instance, molecular docking and dynamics simulations can be used to study the binding of guest molecules within the pores of MOFs, aiding in the design of materials with enhanced selectivity for specific gases. nih.govnih.gov Furthermore, computational screening of virtual libraries of naphthalene tetrazole derivatives can identify promising candidates for applications in organic electronics or as pharmacologically active agents. researchgate.netnih.gov The integration of machine learning algorithms with computational chemistry could further enhance the predictive power of these models, enabling high-throughput screening and the rational design of next-generation naphthalene tetrazole-based materials and molecules.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
